12-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one
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Overview
Description
12-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group, which is linked to a thia-diazatricyclo structure. The presence of multiple functional groups and heteroatoms makes it a versatile molecule for research and industrial applications.
Mechanism of Action
The interaction of these compounds with alpha1-adrenergic receptors has been studied using in silico docking and molecular dynamics simulations, along with absorption, distribution, metabolism, and excretion (ADME) calculations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one typically involves multi-step organic reactions. The initial step often includes the formation of the piperazine ring, followed by the introduction of the methoxyphenyl group through nucleophilic substitution reactions. The thia-diazatricyclo structure is then synthesized via cyclization reactions, which may involve the use of sulfur-containing reagents and catalysts. The final step involves the coupling of the piperazine derivative with the thia-diazatricyclo structure under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
12-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; presence of a base like triethylamine.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, secondary amines, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
12-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: A compound with similar receptor-binding properties used to manage hypertension.
Uniqueness
What sets 12-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one apart is its unique thia-diazatricyclo structure, which provides additional binding sites and enhances its receptor affinity. This structural uniqueness contributes to its potential as a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
12-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-29-19-8-3-2-7-18(19)24-9-11-25(12-10-24)20(27)13-15-14-30-22-23-17-6-4-5-16(17)21(28)26(15)22/h2-3,7-8,15H,4-6,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCAKVRVUVHHTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CC3CSC4=NC5=C(CCC5)C(=O)N34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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